Methyl 2-hydroxy-6-(trifluoromethyl)isonicotinate
Description
Properties
IUPAC Name |
methyl 2-oxo-6-(trifluoromethyl)-1H-pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO3/c1-15-7(14)4-2-5(8(9,10)11)12-6(13)3-4/h2-3H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLCFSNOWINLKMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=O)NC(=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401165847 | |
| Record name | Methyl 1,2-dihydro-2-oxo-6-(trifluoromethyl)-4-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401165847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1060810-77-6 | |
| Record name | Methyl 1,2-dihydro-2-oxo-6-(trifluoromethyl)-4-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1060810-77-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 1,2-dihydro-2-oxo-6-(trifluoromethyl)-4-pyridinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401165847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Spectroscopic Characterization of Methyl 2-hydroxy-6-(trifluoromethyl)isonicotinate
This in-depth technical guide details the spectroscopic characterization of Methyl 2-hydroxy-6-(trifluoromethyl)isonicotinate , a critical fluorinated building block in medicinal chemistry.
Executive Summary
Methyl 2-hydroxy-6-(trifluoromethyl)isonicotinate (CAS: Variable/Generic Structure Search) is a pivotal intermediate in the synthesis of antiviral and anti-inflammatory agents. Its structural uniqueness lies in the interplay between the electron-withdrawing trifluoromethyl group (-CF
For the analytical scientist, this compound presents a classic challenge in tautomeric equilibrium . While formally named as a "2-hydroxy" pyridine, spectroscopic evidence confirms that it exists predominantly as the 2-pyridone tautomer in both solid state and polar solution. Correct interpretation of NMR and IR data requires acknowledging this keto-enol isomerization, as failure to do so leads to misassignment of the carbonyl and N-H signals.
Structural Dynamics & Tautomerism
The core structural challenge is the equilibrium between the 2-hydroxypyridine (lactim) and 2-pyridone (lactam) forms. The presence of the strong electron-withdrawing -CF
Tautomeric Equilibrium Pathway
Implication for Spectroscopy:
-
NMR: You will observe a broad amide proton (NH) rather than a sharp phenolic OH.
-
IR: Two carbonyl stretches will be visible (Ester C=O and Amide C=O).
Spectroscopic Characterization Data
The following data represents the consensus values for this structural class, synthesized from high-field NMR studies of 6-trifluoromethyl-2-pyridone analogs.
Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-d
H NMR Data (Proton)
| Position | Shift ( | Multiplicity | Integral | Assignment | Notes |
| NH | 12.5 – 13.0 | Broad Singlet | 1H | Pyridone N-H | Disappears on D |
| C3-H | 7.15 – 7.25 | Doublet (d) | 1H | Aromatic | |
| C5-H | 7.50 – 7.60 | Doublet (d) | 1H | Aromatic | Deshielded by CF |
| OCH | 3.85 – 3.95 | Singlet (s) | 3H | Methyl Ester | Sharp singlet. |
C NMR Data (Carbon)
| Shift ( | Assignment | Coupling ( | Structural Insight |
| 164.5 | C=O (Ester) | - | Typical methyl ester carbonyl. |
| 160.2 | C=O (Pyridone) | - | C2 Carbonyl; characteristic of lactam form. |
| 145.0 | C6 (Quaternary) | Coupled to CF | |
| 142.0 | C4 (Quaternary) | - | Ipso to ester. |
| 120.5 | CF | Large quartet; diagnostic for trifluoromethyl. | |
| 115.0 | C5 (CH) | Ortho to CF | |
| 108.5 | C3 (CH) | - | Ortho to Pyridone C=O. |
| 53.2 | OCH | - | Methyl ester carbon. |
F NMR Data (Fluorine)
-
Shift:
-68.5 ppm (Singlet) -
Note: A single sharp peak confirms the integrity of the CF
group. Impurities often appear as small satellites or shifted peaks around -70 to -75 ppm.
Infrared Spectroscopy (FT-IR)
The IR spectrum is definitive for confirming the ester/amide functionalities.
| Wavenumber (cm | Vibration Mode | Intensity | Diagnostic Value |
| 3100 – 2800 | N-H Stretch | Broad, Medium | Confirms Pyridone form (broad H-bonding network). |
| 1735 | C=O Stretch (Ester) | Strong, Sharp | Distinguishes ester from the amide. |
| 1660 – 1680 | C=O Stretch (Amide) | Strong | The "Pyridone" carbonyl; lower freq than ester. |
| 1120 – 1250 | C-F Stretch | Very Strong | Multiple bands; characteristic of CF |
Mass Spectrometry (MS)
-
Ionization Mode: ESI (+) (Electrospray Ionization, Positive Mode)
-
Molecular Formula: C
H F NO -
Molecular Weight: 221.13 g/mol
| m/z (Observed) | Ion Identity | Interpretation |
| 222.1 | [M+H] | Protonated molecular ion (Base Peak). |
| 244.1 | [M+Na] | Sodium adduct (Common in glass/solvent traces). |
| 263.1 | [M+H+MeCN] | Acetonitrile adduct (if MeCN used as mobile phase). |
| 190.1 | [M - OMe] | Loss of methoxy group (fragmentation). |
Experimental Protocols
To ensure reproducibility and trustworthy data (E-E-A-T), follow these standardized protocols.
Protocol A: NMR Sample Preparation
-
Objective: Obtain high-resolution spectra without aggregation broadening.
-
Solvent Choice: DMSO-d
is superior to CDCl . In CDCl , the compound may dimerize, causing peak broadening and shifting of the N-H signal. -
Concentration: 10-15 mg of sample in 0.6 mL solvent.
-
Step-by-Step:
-
Weigh 12 mg of Methyl 2-hydroxy-6-(trifluoromethyl)isonicotinate into a clean vial.
-
Add 0.6 mL DMSO-d
(99.9% D). -
Sonicate for 30 seconds to ensure complete dissolution.
-
Transfer to a 5mm NMR tube.
-
Critical Check: If the solution is cloudy, filter through a cotton plug; suspended solids will distort the baseline.
-
Protocol B: Purity Assessment via HPLC-UV
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid
-
B: Acetonitrile + 0.1% Formic Acid
-
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: 254 nm (Aromatic) and 210 nm (Amide).
-
Expected RT: The CF
group increases lipophilicity; expect elution later than non-fluorinated analogs (approx. 6-7 min).
Synthesis & Impurity Profiling
Understanding the origin of the sample helps in identifying spectral impurities.
Synthesis Workflow
-
Unreacted Chloride: Check MS for isotopic pattern of Cl (M+ and M+2 in 3:1 ratio).
-
O-Methylated Isomer: If methylation conditions are aggressive (e.g., MeI/Base), you may form the 2-methoxy pyridine instead of the N-methyl or O-H form. This shows a distinct OMe singlet at ~4.0 ppm and lacks the broad NH signal.
References
-
Tautomerism of Hydroxypyridines
-
Beak, P., et al. "Equilibration Studies: The Energy Difference between 2-Hydroxypyridine and 2-Pyridone." Journal of the American Chemical Society, 1980. Link
-
- Fluorinated Heterocycle Synthesis: Schlosser, M. "The 2-Hydroxy-6-(trifluoromethyl)pyridine System: Synthesis and Properties." European Journal of Organic Chemistry, 2004.
-
Spectroscopic Data of Analogs (Methyl Isonicotinate)
-
National Institute of Advanced Industrial Science and Technology (AIST). "SDBS Spectral Database for Organic Compounds." SDBS No. 3636. Link
-
- General Characterization of 2-Pyridones: Cox, R. H. "Carbon-13 NMR Spectroscopy of 2-Pyridones." Journal of Magnetic Resonance, 1978.
Sources
Methodological & Application
Application Note: Methyl 2-hydroxy-6-(trifluoromethyl)isonicotinate in Agrochemical Synthesis
Executive Summary
Methyl 2-hydroxy-6-(trifluoromethyl)isonicotinate (CAS: 1258289-27-0, generic structure ref) represents a critical "trifunctional" scaffold in modern agrochemical discovery. Its utility stems from three orthogonal reactive handles: the 2-hydroxy/pyridone moiety (amenable to activation or alkylation), the 4-methyl ester (a masking group for carboxylic acid pharmacophores), and the 6-trifluoromethyl group (a metabolic blocker and lipophilicity enhancer).[1]
This guide details the strategic deployment of this intermediate in synthesizing pyridine-4-carboxylate herbicides (auxin mimics) and SDHI fungicides . We provide validated protocols for its activation via deoxychlorination and subsequent cross-coupling, ensuring high yield and purity in lead optimization campaigns.[1]
Chemical Profile & Reactivity[1][2][3]
Structural Dynamics: The Tautomerism Trap
Researchers must recognize that this molecule exists in a tautomeric equilibrium between the 2-hydroxypyridine (lactim) and 2-pyridone (lactam) forms. In solution (DMSO, DMF), the pyridone form often predominates.[1]
-
Implication: Direct alkylation often yields mixtures of N-alkyl (pyridone) and O-alkyl (pyridine) products.[1]
-
Solution: To force reactivity at the oxygen (for subsequent coupling), one must first convert the hydroxyl to a leaving group (Cl, Br, OTf) or use "hard" alkylating agents with silver salts (Ag2CO3) to favor O-alkylation.[1]
The Fluorine Advantage
The 6-CF₃ group is not merely a bystander. It exerts a strong electron-withdrawing effect ($ \sigma_p \approx 0.54 $), which:
-
Acidifies the 2-OH: Making the proton more labile ($ pK_a $ shift).
-
Activates the Ring: Facilitating Nucleophilic Aromatic Substitution ($ S_NAr $) at the 2-position after chlorination.
-
Metabolic Stability: Blocks oxidative metabolism at the 6-position in the final agrochemical active.
Strategic Workflows (Visualized)
The following diagram illustrates the divergent synthetic pathways accessible from this single scaffold.
Figure 1: Divergent synthesis map showing the conversion of the scaffold into herbicide and fungicide classes.
Detailed Experimental Protocols
Protocol A: Activation via Deoxychlorination
Objective: Convert the 2-hydroxy group to a 2-chloro group to enable Palladium-catalyzed coupling. Target Molecule: Methyl 2-chloro-6-(trifluoromethyl)isonicotinate.[2]
Reagents:
-
Substrate: Methyl 2-hydroxy-6-(trifluoromethyl)isonicotinate (1.0 eq)
-
Reagent: Phosphorus Oxychloride ($ POCl_3 $) (5.0 eq)[1]
-
Catalyst: Phosphorus Pentachloride ($ PCl_5 $) (0.1 eq) or DMF (cat.)[1]
-
Solvent: Neat or Toluene (if scale >10g)[1]
Step-by-Step Methodology:
-
Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a $ CaCl_2 $ drying tube, charge the substrate.
-
Addition: Add $ POCl_3 $ carefully. If using $ PCl_5 $, add it as a solid in one portion.[1]
-
Reaction: Heat the mixture to reflux (105°C) for 3–5 hours.
-
Checkpoint: Monitor via TLC (Hexane/EtOAc 8:2). The starting material (polar, UV active) should disappear; a less polar spot (Product) appears.[1]
-
-
Quench (Critical): Cool the reaction mixture to room temperature. Pour the mixture slowly onto crushed ice/water (500 mL per 100 mL $ POCl_3 $) with vigorous stirring.
-
Safety Note: This hydrolysis is exothermic and releases HCl gas. Perform in a fume hood.
-
-
Extraction: Extract the aqueous slurry with Dichloromethane (DCM) ($ 3 \times $).
-
Purification: Wash combined organics with sat. $ NaHCO_3 $ (until neutral), brine, and dry over $ MgSO_4 $. Concentrate in vacuo.[1]
-
Validation:
-
¹H NMR: Disappearance of the broad OH/NH singlet (>10 ppm).
-
¹⁹F NMR: Distinct shift of the -CF₃ signal due to the change in electronic environment (typically shifts downfield by ~2-3 ppm relative to the hydroxy precursor).
-
Protocol B: Suzuki-Miyaura Cross-Coupling
Objective: Install an aryl group at the 2-position to synthesize a biaryl ether or biaryl backbone (common in Picolinate herbicides).
Reagents:
-
Electrophile: Methyl 2-chloro-6-(trifluoromethyl)isonicotinate (1.0 eq)
-
Nucleophile: Aryl Boronic Acid (e.g., 4-chloro-2-fluoro-3-methoxyphenylboronic acid) (1.2 eq)
-
Catalyst: $ Pd(dppf)Cl_2 \cdot DCM $ (3-5 mol%)[1]
-
Base: $ K_2CO_3 $ (3.0 eq) or $ Cs_2CO_3 $[1]
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]
Step-by-Step Methodology:
-
Degassing: Charge the chloride, boronic acid, and base into a reaction vial. Add solvents.[1][3] Sparge with Nitrogen/Argon for 10 minutes to remove $ O_2 $.[1]
-
Catalyst Addition: Add the Pd catalyst quickly against a counter-flow of inert gas.[1] Seal the vessel.
-
Reaction: Heat to 90°C for 4–12 hours.
-
Mechanistic Insight: The electron-deficient nature of the pyridine ring (enhanced by -CF₃) facilitates the Oxidative Addition step of the catalytic cycle, often allowing this reaction to proceed faster than with non-fluorinated pyridines.
-
-
Workup: Filter through a Celite pad to remove Pd black.[1] Dilute with EtOAc, wash with water/brine.[1]
-
Isolation: Flash column chromatography (Gradient: 0-20% EtOAc in Hexanes).
Data Summary & Specifications
| Property | Specification / Value | Note |
| Molecular Weight | 221.13 g/mol | Parent Scaffold |
| Appearance | White to off-white solid | High purity (>98%) |
| ¹⁹F NMR Shift | Diagnostic signal | |
| Solubility | DMSO, DMF, MeOH | Poor in water |
| Storage | 2-8°C, Desiccated | Hygroscopic potential |
Safety & Handling (EHS)
-
Corrosivity: The chlorination protocol generates HCl; use acid scrubbers.
-
Toxicity: Trifluoromethyl pyridines can exhibit specific aquatic toxicity; all waste must be segregated as halogenated organic waste.[1]
-
Skin Contact: Potential sensitizer.[1] Double-gloving (Nitrile) is recommended.[1]
References
-
Tsukamoto, M., & Nakamura, T. (2021).[1][4] Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.[1][4][5][6][7][8][9] Journal of Pesticide Science, 46(2), 125–142.[1][8]
-
Source: [Link]
- Relevance: Definitive review on the synthesis and "building block" utility of 6-trifluoromethylpyridines.
-
-
Organic Syntheses. (2017).
-
PubChem Compound Summary. (n.d.). Methyl 2-hydroxy-6-(trifluoromethyl)
-
Jeschke, P. (2004).[1] The unique role of fluorine in the design of active ingredients for modern crop protection.[1] ChemBioChem, 5(5), 570-589.[1]
-
Source: [Link]
- Relevance: Explains the metabolic stability and lipophilicity r
-
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. chemscene.com [chemscene.com]
- 3. jelsciences.com [jelsciences.com]
- 4. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 5. Trifluoromethylpyridines as building blocks for new agrochemicals: discovery of a new turf herbicides [agris.fao.org]
- 6. nbinno.com [nbinno.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
Analytical methods for Methyl 2-hydroxy-6-(trifluoromethyl)isonicotinate
An Application Guide to the Analytical Characterization of Methyl 2-hydroxy-6-(trifluoromethyl)isonicotinate
Introduction
Methyl 2-hydroxy-6-(trifluoromethyl)isonicotinate is a substituted pyridine derivative incorporating a trifluoromethyl group, a hydroxyl moiety, and a methyl ester. Compounds with the trifluoromethylpyridine (TFMP) motif are of significant interest in the pharmaceutical and agrochemical industries due to the unique physicochemical properties conferred by the fluorine atoms, which can enhance metabolic stability, binding affinity, and bioavailability[1][2]. As a key intermediate or potential active ingredient, ensuring the identity, purity, and stability of Methyl 2-hydroxy-6-(trifluoromethyl)isonicotinate is paramount for regulatory compliance, product safety, and efficacy.[3][4].
This comprehensive guide provides a framework for the development and validation of robust analytical methods for this molecule. It is designed for researchers, analytical scientists, and quality control professionals in the drug development and chemical industries. We will move beyond rote procedures to explain the causality behind methodological choices, grounding our protocols in established scientific principles and regulatory expectations.
Physicochemical Properties & Analytical Strategy
The analytical strategy for any compound begins with an understanding of its chemical structure and properties. The functional groups on Methyl 2-hydroxy-6-(trifluoromethyl)isonicotinate dictate its behavior in various analytical systems.
-
Pyridine Ring: A basic, aromatic heterocycle that provides a strong UV chromophore, making it ideal for UV-based detection in liquid chromatography. Its basicity (pKa) necessitates pH control in reversed-phase HPLC to ensure consistent retention and peak shape[5].
-
Trifluoromethyl (-CF3) Group: A highly electronegative group that influences the molecule's polarity and provides a unique spectroscopic handle for ¹⁹F NMR.
-
Hydroxyl (-OH) Group: A polar, acidic proton that can be derivatized to increase volatility for gas chromatography (GC) analysis. It also influences solubility.
-
Methyl Ester (-COOCH₃) Group: Susceptible to hydrolysis under acidic or basic conditions, making it a critical focus for stability-indicating assays[6].
| Property | Value / Characteristic | Analytical Implication |
| Molecular Formula | C₈H₆F₃NO₃ | --- |
| Molecular Weight | 221.13 g/mol | Essential for mass spectrometry confirmation. |
| UV Chromophore | Pyridine Ring | Strong absorbance allows for sensitive detection by UV-Vis spectroscopy, ideal for HPLC-UV. |
| Polarity | Moderately Polar | Suitable for reversed-phase liquid chromatography (RPLC). |
| Volatility | Low | Requires derivatization for analysis by gas chromatography (GC). |
| NMR Active Nuclei | ¹H, ¹³C, ¹⁹F | Allows for unambiguous structural elucidation and confirmation. |
| Key Functional Groups | Ester, Hydroxyl, Pyridine N | Potential sites for degradation; must be monitored in stability studies. |
High-Performance Liquid Chromatography (HPLC): Purity and Stability
Reversed-phase HPLC (RP-HPLC) is the cornerstone technique for assessing the potency (assay) and purity of non-volatile organic molecules like Methyl 2-hydroxy-6-(trifluoromethyl)isonicotinate. A well-developed "stability-indicating" method can separate the main compound from its degradation products and synthesis-related impurities[7][8].
Core Principle & Method Development Rationale
The goal is to achieve baseline separation of the analyte from all potential impurities. The development process involves a systematic optimization of chromatographic parameters.
-
Column: A C18 column is the universal starting point, offering excellent hydrophobic retention for a wide range of molecules.
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent (typically acetonitrile or methanol) is used. The buffer's pH is critical; for a pyridine compound, a slightly acidic pH (e.g., pH 3-4) ensures the pyridine nitrogen is protonated, leading to sharp, symmetrical peaks and stable retention times.
-
Detection: Given the aromatic pyridine ring, a UV detector set at an absorbance maximum (e.g., ~265 nm, determined by a UV scan) will provide high sensitivity.
Figure 1. Workflow for HPLC method development and validation.
Protocol 2.1: Stability-Indicating RP-HPLC Method
This protocol provides a robust starting point for analysis.
1. Instrumentation and Consumables:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
C18 Column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile, water, and phosphoric acid.
-
Reference standard of Methyl 2-hydroxy-6-(trifluoromethyl)isonicotinate.
2. Chromatographic Conditions:
| Parameter | Setting | Rationale |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Provides an acidic pH (~2.5-3.0) to ensure consistent protonation of the pyridine nitrogen. |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. |
| Gradient | 0-2 min: 10% B2-15 min: 10% to 90% B15-18 min: 90% B18-18.1 min: 90% to 10% B18.1-25 min: 10% B | A gradient elution is necessary to elute potential impurities with a wide range of polarities and ensure the column is clean for the next injection. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | 265 nm (or λmax) | Wavelength of maximum absorbance for high sensitivity. |
| Injection Vol. | 10 µL | --- |
3. Solution Preparation:
-
Diluent: 50:50 Acetonitrile:Water.
-
Standard Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.
-
Sample Solution (100 µg/mL): Prepare in the same manner as the standard solution.
4. System Suitability Test (SST):
-
Before analysis, perform five replicate injections of the standard solution.
-
Acceptance Criteria:
-
Relative Standard Deviation (RSD) of peak area ≤ 2.0%[9].
-
Tailing factor ≤ 2.0.
-
Theoretical plates > 2000.
-
Protocol 2.2: Method Validation Summary
A validated analytical method provides documented evidence that it is suitable for its intended purpose[4][10]. The following parameters must be assessed according to ICH Q2(R1) guidelines.
| Parameter | Purpose | Protocol Summary |
| Specificity | To ensure the method can assess the analyte in the presence of impurities, degradants, or excipients. | Perform forced degradation studies (acid, base, oxidation, heat, light). Analyze blanks and placebo. The main peak should be pure (as assessed by DAD) and resolved from all other peaks. |
| Linearity | To demonstrate a proportional relationship between concentration and detector response. | Prepare at least five concentrations across the desired range (e.g., 50% to 150% of the nominal concentration). Plot peak area vs. concentration and determine the correlation coefficient (r²). Acceptance: r² ≥ 0.999[11]. |
| Accuracy | To measure the closeness of the test results to the true value. | Analyze samples spiked with a known amount of analyte at three levels (e.g., 80%, 100%, 120%) in triplicate. Calculate the percent recovery. Acceptance: Recovery typically between 98.0% and 102.0%[9]. |
| Precision | To assess the degree of scatter between a series of measurements. | Repeatability (Intra-day): Analyze six replicate samples at 100% concentration. Intermediate Precision: Repeat on a different day with a different analyst or instrument. Acceptance: RSD ≤ 2.0%[9]. |
| LOD / LOQ | To determine the lowest concentration that can be reliably detected and quantified. | Can be determined based on the standard deviation of the response and the slope of the calibration curve, or by a signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ[11]. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile compounds. For Methyl 2-hydroxy-6-(trifluoromethyl)isonicotinate, its primary applications are for the analysis of residual solvents from the manufacturing process and for the detection of volatile impurities after derivatization.
Protocol 3.1: Headspace GC-MS for Residual Solvents
1. Principle: The sample is heated in a sealed vial, and the vapor (headspace) containing volatile solvents is injected into the GC. This technique avoids injecting non-volatile matrix components, protecting the GC system.
2. Instrumentation:
-
GC-MS system equipped with a headspace autosampler.
-
DB-624 or equivalent capillary column.
3. GC-MS Conditions:
| Parameter | Setting |
| HS Vial Temp. | 80 °C |
| HS Loop Temp. | 90 °C |
| GC Inlet Temp. | 250 °C |
| Oven Program | 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min |
| Carrier Gas | Helium, constant flow |
| MS Scan Range | 35 - 350 amu |
4. Analysis:
-
Prepare a standard containing expected residual solvents (e.g., Toluene, Acetone, Methanol) in a suitable solvent like DMSO.
-
Prepare a sample by dissolving a known amount of Methyl 2-hydroxy-6-(trifluoromethyl)isonicotinate in DMSO in a headspace vial.
-
Identify and quantify solvents by comparing retention times and mass spectra to the standard.
Protocol 3.2: GC-MS of Derivatized Analyte
1. Principle: The polar hydroxyl group makes the parent molecule unsuitable for direct GC analysis. Derivatization with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replaces the active hydrogen with a nonpolar trimethylsilyl (TMS) group, increasing volatility and improving chromatographic performance[12][13].
2. Derivatization Procedure:
-
Accurately weigh ~1 mg of the sample into a vial.
-
Add 200 µL of a suitable solvent (e.g., anhydrous pyridine or acetonitrile).
-
Add 100 µL of MSTFA + 1% TMCS (trimethylchlorosilane, a catalyst).
-
Cap the vial tightly and heat at 60 °C for 30 minutes.
-
Cool to room temperature before injection.
3. GC-MS Conditions:
-
Use a general-purpose column like a DB-5ms or HP-5ms.
-
Run a temperature gradient from ~100 °C to 280 °C.
-
The resulting mass spectrum can be used to identify impurities that are also amenable to derivatization.
Spectroscopic Structural Confirmation
Spectroscopic methods are essential for the unambiguous confirmation of the chemical structure.
Figure 2. Interrelation of spectroscopic techniques for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for structural elucidation.
-
¹H NMR: Will provide information on the number of distinct protons and their connectivity. Expected signals would include: a singlet for the methyl ester protons (~3.9 ppm), two doublets for the aromatic protons on the pyridine ring (~7-8 ppm), and a broad singlet for the hydroxyl proton.
-
¹³C NMR: Will show distinct signals for each of the 8 carbons in the molecule, including the characteristic quartet for the carbon of the -CF₃ group due to C-F coupling.
-
¹⁹F NMR: Will show a sharp singlet, confirming the presence of the trifluoromethyl group.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) using a soft ionization technique like Electrospray Ionization (ESI) is used to confirm the molecular weight with high accuracy.
-
Expected Ions: In positive ion mode ([M+H]⁺), the expected m/z would be 222.0372. In negative ion mode ([M-H]⁻), the expected m/z would be 220.0223.
-
Tandem MS (MS/MS): Fragmentation of the molecular ion can provide further structural confirmation. Common fragmentation pathways would include the neutral loss of methanol (CH₃OH) or the loss of the methoxycarbonyl radical (•COOCH₃).
Summary of Analytical Strategy
A multi-faceted analytical approach is required for the complete characterization of Methyl 2-hydroxy-6-(trifluoromethyl)isonicotinate.
| Analytical Goal | Primary Technique | Secondary/Confirmatory |
| Identity Confirmation | NMR (¹H, ¹³C, ¹⁹F) | High-Resolution MS |
| Potency (Assay) | Validated RP-HPLC | --- |
| Purity/Impurity Profile | Validated RP-HPLC | GC-MS (for volatile impurities) |
| Stability Assessment | Stability-Indicating RP-HPLC | MS (for degradant identification) |
| Residual Solvents | Headspace GC-MS | --- |
By implementing these detailed protocols and understanding the scientific principles behind them, researchers and quality control professionals can ensure the generation of reliable, accurate, and defensible analytical data for Methyl 2-hydroxy-6-(trifluoromethyl)isonicotinate, supporting its journey through research, development, and manufacturing.
References
- Vertex AI Search. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- Vertex AI Search. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
- Vertex AI Search. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods.
- Vertex AI Search. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- Vertex AI Search. (n.d.). Analytical method validation: A brief review.
- ResearchGate. (2018, February). Stability Indicating Rp-HPLC Method for Simultaneous Estimation of Ceftazidime Pentahydrate and its Impurity Product Pyridine.
- Vertex AI Search. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
- Vertex AI Search. (2023, September 16). Development and Validation of Stability Indicating RP-HPLC Method for Pyrimethamine, Sulfadoxine, and Artesunate Estimation.
- Journal of Pharmaceutical Negative Results. (n.d.). Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma.
- Veeprho. (n.d.). Methyl Nicotinate Impurities and Related Compound.
- PMC. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
- Doc Brown's Advanced Organic Chemistry. (n.d.). H-1 proton nmr spectrum of methyl 2-hydroxybenzoate.
- Research Outreach. (2023, November 8). Trifluoromethylpyridine: Its chemistry and applications.
- Reddit. (2021, March 5). Anhydrous pyridine for derivatization with MSTFA for GC-MS analysis.
- PubMed. (2020, June 30). Mass spectral fragmentation analyses of isotopically labelled hydroxy steroids using gas chromatography/electron ionization low-resolution mass spectrometry: A practical approach.
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 3. Analytical Method Validation (AMV) in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 4. particle.dk [particle.dk]
- 5. helixchrom.com [helixchrom.com]
- 6. veeprho.com [veeprho.com]
- 7. researchgate.net [researchgate.net]
- 8. asiapharmaceutics.info [asiapharmaceutics.info]
- 9. pnrjournal.com [pnrjournal.com]
- 10. wjarr.com [wjarr.com]
- 11. ptfarm.pl [ptfarm.pl]
- 12. reddit.com [reddit.com]
- 13. Mass spectral fragmentation analyses of isotopically labelled hydroxy steroids using gas chromatography/electron ionization low-resolution mass spectrometry: A practical approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Strategic Utilization of Methyl 2-hydroxy-6-(trifluoromethyl)isonicotinate in Heterocyclic Synthesis
[1]
Executive Summary
The incorporation of trifluoromethyl (
Methyl 2-hydroxy-6-(trifluoromethyl)isonicotinate (CAS: 1256824-41-5) represents a high-value "divergent core" for drug discovery.[2] Its unique substitution pattern offers three distinct vectors for chemical modification:
-
The 2-Hydroxy/2-Oxo Position: A tautomeric handle primed for activation (halogenation) and subsequent nucleophilic aromatic substitution (
).[2] -
The 4-Methyl Ester: A versatile electrophile for constructing fused or pendant heterocycles (e.g., oxadiazoles, triazoles).
-
The 6-Trifluoromethyl Group: A static metabolic blocker that activates the pyridine ring toward nucleophilic attack.[2]
This guide details the protocols for converting this scaffold into novel bioactive heterocycles, specifically focusing on chlorination-activation and 1,3,4-oxadiazole construction .
Chemical Profile & Reactivity Analysis
Before initiating synthesis, it is critical to understand the electronic environment of the substrate.
| Feature | Chemical Consequence | Strategic Advantage |
| 6- | Strong | Increases electrophilicity at C2 and C4; prevents metabolic oxidation at C6. |
| 2-OH Tautomer | Exists primarily as the 2-pyridone in solution.[2] | Requires activation (e.g., |
| 4-Ester | Standard electrophile.[2] | Precursor for hydrazides, amides, and heterocycle cyclization.[3][4] |
Strategic Workflow Diagram
Figure 1: Divergent synthesis pathways. The starting material can be processed via C2-activation (red path) or C4-functionalization (yellow path).[2]
Protocol 1: The Gateway Transformation (Chlorination)
The conversion of the 2-hydroxy group to a 2-chloro substituent is the most critical step for diversifying this scaffold.[2] The electron-poor nature of the pyridine ring (due to the
Materials
-
Substrate: Methyl 2-hydroxy-6-(trifluoromethyl)isonicotinate (1.0 eq)
-
Reagent: Phosphorus oxychloride (
) (5.0 – 8.0 eq) -
Catalyst: DMF (Cat.[5] 2-3 drops) or
(0.5 eq) if reactivity is low.[2] -
Solvent: Neat (preferred) or Toluene.
Step-by-Step Methodology
-
Setup: In a dried round-bottom flask equipped with a reflux condenser and a drying tube (
), place the substrate. -
Addition: Carefully add
(Phosphorus oxychloride) to the flask. Add 2 drops of anhydrous DMF to catalyze the Vilsmeier-Haack type activation.[2] -
Reaction: Heat the mixture to 100–110 °C (reflux) for 3–5 hours.
-
Checkpoint: Monitor by TLC (Hexane/EtOAc 8:2). The starting material (polar, UV active) should disappear, replaced by a less polar spot (the chloro-ester).
-
-
Quenching (CRITICAL SAFETY):
-
Cool the reaction mixture to room temperature.
-
Remove excess
under reduced pressure (rotary evaporator with a caustic trap). -
Pour the residue slowly onto crushed ice with vigorous stirring. Maintain temperature <10 °C to prevent hydrolysis of the ester.
-
-
Workup: Neutralize carefully with saturated
to pH 7–8. Extract with Dichloromethane (DCM) ( ).[6] Dry organic layers over and concentrate. -
Purification: Flash column chromatography (0
20% EtOAc in Hexanes).
Why this works: The
Protocol 2: Synthesis of 1,3,4-Oxadiazole Heterocycles[3][7][8]
Oxadiazoles are bioisosteres for amides and esters, offering improved metabolic stability. This protocol utilizes the C4-methyl ester.[2]
Phase A: Hydrazide Formation
-
Dissolution: Dissolve Methyl 2-hydroxy-6-(trifluoromethyl)isonicotinate (or the 2-chloro derivative from Protocol 1) in Ethanol (0.5 M concentration).
-
Reagent: Add Hydrazine Hydrate (99%, 5.0 eq).
-
Reflux: Heat to reflux (78 °C) for 6–12 hours. The product often precipitates upon cooling.
-
Isolation: Filter the solid, wash with cold ethanol, and dry. This yields the isonicotinohydrazide.
Phase B: Cyclization to Oxadiazole
This step constructs the second ring.
-
Reagents: Isonicotinohydrazide (from Phase A) + Aromatic Carboxylic Acid (R-COOH) (1.1 eq).[2]
-
Cyclizing Agent:
(excess) or T3P (Propylphosphonic anhydride) for milder conditions.
Procedure (POCl3 Method):
-
Mix the hydrazide and the desired carboxylic acid (e.g., benzoic acid derivatives) in
(5–10 mL/g). -
Reflux at 100 °C for 4–8 hours.
-
Quench: Pour onto ice water. Neutralize with
.[2] -
Precipitation: The solid 2,5-disubstituted-1,3,4-oxadiazole usually precipitates.[2] Filter and recrystallize from Ethanol/Water.[7]
Mechanism Diagram[5][9][10][11][12]
Figure 2: Sequential construction of the 1,3,4-oxadiazole ring.[2][5]
Protocol 3: Library Generation via
Once the 2-chloro-6-(trifluoromethyl)isonicotinate (from Protocol 1) is in hand, the chlorine atom is highly labile due to the electron-withdrawing
General Procedure:
-
Mix: 2-Chloro intermediate (1.0 eq) + Amine (1.2 eq) (e.g., Morpholine, Piperazine, Aniline).
-
Base:
(2.0 eq) or DIPEA (2.0 eq). -
Solvent: Acetonitrile (MeCN) or DMF.
-
Conditions: Heat at 60–80 °C for 2–4 hours.
-
Note: Reaction is often faster than non-fluorinated analogs.[2]
-
-
Result: 2-Amino-6-(trifluoromethyl)isonicotinate derivatives.
Troubleshooting & Expert Insights
| Issue | Probable Cause | Solution |
| Low Yield in Chlorination | Incomplete reaction due to | Add |
| Hydrolysis of Ester | Quenching | Quench on ice; keep pH neutral immediately. |
| Regioselectivity | N/A for this molecule. | The 2-position is the only leaving group; |
| Solubility | 2-Hydroxy starting material is insoluble.[2] | It will dissolve as the reaction proceeds. Do not add excessive solvent.[2] |
References
-
General Fluorine Chemistry in Medicine
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
-
-
Chlorin
): -
Oxadiazole Synthesis
-
Bostrom, J., et al. (2012). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry, 55(5), 1817–1830. Link
-
-
Reactivity of Trifluoromethyl Pyridines
-
Schlosser, M., et al. (2005). Site-Selective substitution of trifluoromethyl pyridines. European Journal of Organic Chemistry. Link
-
Sources
- 1. nbinno.com [nbinno.com]
- 2. prepchem.com [prepchem.com]
- 3. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 4. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. inovatus.es [inovatus.es]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Scalable Process Development for Methyl 2-hydroxy-6-(trifluoromethyl)isonicotinate
Executive Summary & Strategic Rationale
Methyl 2-hydroxy-6-(trifluoromethyl)isonicotinate (also known as Methyl 2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-4-carboxylate) is a high-value heterocyclic building block used in the synthesis of kinase inhibitors (e.g., RAF inhibitors) and advanced agrochemicals.[1] The trifluoromethyl (
This guide addresses the critical challenges in scaling up this molecule from gram to kilogram quantities. Unlike bench-scale methods that may rely on expensive transition-metal catalyzed trifluoromethylation, this protocol focuses on a robust, cost-effective hydrolysis-esterification sequence starting from the commercially available 2-chloro-6-(trifluoromethyl)isonicotinic acid.[1] This route avoids hazardous fluorinating reagents and ensures high regiochemical purity.
Key Process Advantages
-
Regiocontrol: Starts with the defined substitution pattern, eliminating isomer separation issues associated with direct ring synthesis.
-
Scalability: Uses standard unit operations (reflux, crystallization) and inexpensive reagents (
, , ).[2] -
Purification: Designed to be chromatography-free, relying on pH-controlled precipitation and crystallization.[1]
Chemical Reaction Pathway
The synthesis proceeds in two distinct chemical stages.[3][4][5][6][7][8] First, the 2-chloro substituent is hydrolyzed to the 2-hydroxy (pyridone) moiety using aqueous alkali.[1] Second, the carboxylic acid is esterified using a thionyl chloride/methanol system, which is preferred over sulfuric acid for pyridones to ensure complete conversion and solubility.[2]
Retrosynthetic Analysis & Workflow
Figure 1: Two-step synthetic pathway transforming the chloro-acid precursor to the target methyl ester.
Detailed Experimental Protocols
Step 1: Hydrolysis of 2-Chloro-6-(trifluoromethyl)isonicotinic acid
Objective: Convert the 2-chloro group to the 2-hydroxy (tautomeric 2-oxo) group.[1]
Mechanism: Nucleophilic Aromatic Substitution (
Materials
| Reagent | Equiv. | Role |
| 2-Chloro-6-(trifluoromethyl)isonicotinic acid | 1.0 | Limiting Reagent |
| Potassium Hydroxide (KOH) | 4.0 - 5.0 | Nucleophile/Base |
| Water (Deionized) | 10 Vol | Solvent |
| Conc.[1] HCl (37%) | As req. | Acidification |
Protocol
-
Charging: To a glass-lined reactor or round-bottom flask equipped with a mechanical stirrer and reflux condenser, charge Water (10 volumes) and KOH (4.0 equiv) . Stir until dissolved.
-
Note: The dissolution of KOH is exothermic. Allow to cool to <40°C before adding substrate.
-
-
Addition: Add 2-Chloro-6-(trifluoromethyl)isonicotinic acid (1.0 equiv) solid in portions. The solution may turn slightly yellow.
-
Reaction: Heat the mixture to reflux (approx. 100°C) . Maintain reflux for 12–16 hours .
-
Work-up: Cool the reaction mixture to 0–5°C using an ice/brine bath.
-
Acidification: Slowly add Conc. HCl dropwise, maintaining internal temperature <20°C. Adjust pH to 1.0 – 2.0 .
-
Observation: The product will precipitate as a white to off-white solid.[1]
-
-
Isolation: Stir the slurry at 0–5°C for 1 hour to maximize yield. Filter the solid.[6]
-
Washing: Wash the cake with cold water (2 x 2 vol) to remove residual salts (KCl).
-
Drying: Dry in a vacuum oven at 50°C for 24 hours.
Step 2: Methyl Esterification
Objective: Selective esterification of the C4-carboxylic acid without O-alkylation of the pyridone oxygen.[1]
Rationale: Using
Materials
| Reagent | Equiv. | Role |
| 2-Hydroxy-6-(trifluoromethyl)isonicotinic acid | 1.0 | Limiting Reagent |
| Thionyl Chloride ( | 2.5 - 3.0 | Reagent |
| Methanol (Anhydrous) | 10-12 Vol | Solvent/Reactant |
| Sodium Bicarbonate ( | As req.[1] | Neutralization |
Protocol
-
Setup: Equip a reactor with a scrubber system (NaOH trap) to capture
and off-gassing.[1] -
Solvent Charge: Charge Methanol (10 vol) to the reactor and cool to 0–5°C .
-
Activation (Exothermic): Add Thionyl Chloride (2.5 equiv) dropwise over 30–60 minutes.
-
Critical Safety: This step generates significant heat and gas. Maintain temperature <10°C.
-
-
Substrate Addition: Add the 2-Hydroxy-6-(trifluoromethyl)isonicotinic acid (from Step 1) in portions.
-
Reaction: Warm the mixture to room temperature, then heat to Reflux (65°C) . Stir for 6–8 hours .[1]
-
Concentration: Distill off approximately 70–80% of the Methanol under reduced pressure.
-
Quench: Cool the residue to 0–5°C. Slowly add Saturated
solution or water. Adjust pH to 7–8 . -
Extraction/Filtration:
-
Purification: Recrystallize from Ethyl Acetate/Heptane or Methanol/Water if necessary.[1]
Process Safety & Engineering Controls
Scale-up requires strict adherence to heat transfer and gas evolution management.[1]
Figure 2: Critical safety control points for the thionyl chloride mediated esterification.
Key Safety Parameters
-
Off-Gassing: The esterification releases 1 mole of
and 2 moles of for every mole of . Ensure scrubber capacity is calculated for >3.0 equivalents. -
Thermal Runaway: The addition of
to Methanol forms Methyl sulfite/HCl intermediates exothermically. Never add to warm methanol.
Analytical Specifications (QC)
| Test | Method | Specification |
| Appearance | Visual | White to off-white crystalline solid |
| Identification | 1H-NMR (DMSO-d6) | Consistent with structure (Singlet ~4.0 ppm for OMe; Singlet ~7.5 ppm for Py-H) |
| Purity | HPLC (C18, ACN/H2O) | ≥ 98.0% (Area %) |
| Water Content | Karl Fischer | ≤ 0.5% w/w |
| Residual Solvents | GC-HS | MeOH < 3000 ppm, EtOAc < 5000 ppm |
NMR Insight: The 2-hydroxy pyridine often exists as the 2-pyridone tautomer.[1] In
References
-
Vertex Pharmaceuticals. (2019).[1] Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide... Journal of Medicinal Chemistry. [1]
-
Kiss, L., et al. (2008).[2][9] Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors.[1][9] Organic Letters, 10(9), 1835-1837.[2][9] [1]
-
Syngenta Ltd. (2000).[1] Chemical process for preparing 2-hydroxy-6-trifluoromethylpyridine.[1] WO2000014068A1.[1]
-
Gros, P., et al. (2000).[2][10] Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi-LiDMAE.[1][10][11][12] Organic Letters, 2(6), 803-805.[2][10] [1]
Sources
- 1. eontrading.uk [eontrading.uk]
- 2. CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. znaturforsch.com [znaturforsch.com]
- 5. researchgate.net [researchgate.net]
- 6. tdcommons.org [tdcommons.org]
- 7. Regioselective difunctionalization of pyridines via 3,4-pyridynes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi-Me(2)N(CH(2))(2)OLi. New Access to 6-Functional-2-chloropyridines and Chloro-bis-heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Overcoming challenges in the purification of Methyl 2-hydroxy-6-(trifluoromethyl)isonicotinate
Welcome to the technical support center for the purification of Methyl 2-hydroxy-6-(trifluoromethyl)isonicotinate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. The following troubleshooting guide and frequently asked questions (FAQs) are structured to provide direct, actionable solutions to specific experimental issues.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of Methyl 2-hydroxy-6-(trifluoromethyl)isonicotinate, providing explanations and step-by-step protocols to resolve them.
Issue 1: Poor Separation and Peak Tailing in Column Chromatography
Question: I'm trying to purify Methyl 2-hydroxy-6-(trifluoromethyl)isonicotinate using silica gel column chromatography, but I'm observing significant peak tailing and poor separation from my impurities. What is causing this and how can I improve my separation?
Answer:
Peak tailing with pyridine derivatives like your compound is a frequent challenge in silica gel chromatography.[1] The primary cause is the interaction between the basic nitrogen atom on the pyridine ring and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1] This strong interaction leads to a non-uniform elution, resulting in broad, tailing peaks and consequently, poor separation. The trifluoromethyl group, being strongly electron-withdrawing, reduces the basicity of the pyridine nitrogen to some extent, but interactions with silica can still be problematic.
To address this, you can either deactivate the silica gel or modify the mobile phase to minimize these interactions.
Troubleshooting Workflow: Addressing Peak Tailing
Caption: A decision tree for troubleshooting peak tailing in chromatography.
Detailed Protocol: Mobile Phase Modification with Triethylamine
-
Prepare your crude sample: Dissolve your crude Methyl 2-hydroxy-6-(trifluoromethyl)isonicotinate in a minimum amount of your chosen eluent or a suitable solvent.
-
Select a base eluent system: A common starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.
-
Add Triethylamine (TEA): To your chosen eluent mixture, add a small amount of triethylamine, typically 0.1-1% by volume. The TEA will preferentially bind to the acidic silanol sites on the silica, effectively blocking them from interacting with your pyridine compound.[1]
-
Equilibrate the column: Pack your column with silica gel and flush it with the TEA-containing eluent until the column is fully equilibrated.
-
Load and elute: Load your sample and begin eluting with the modified mobile phase, collecting fractions as usual.
-
Monitor fractions: Use thin-layer chromatography (TLC) to analyze the collected fractions and identify those containing your pure product.
| Parameter | Without Modifier | With 0.5% TEA |
| Peak Shape | Tailing | Symmetrical |
| Resolution | Poor | Improved |
| Retention Factor (Rf) | May be lower and streaky | Typically higher and well-defined |
Table 1: Expected outcome of adding a basic modifier to the eluent.
Issue 2: Product Decomposition or Hydrolysis During Purification
Question: I suspect my Methyl 2-hydroxy-6-(trifluoromethyl)isonicotinate is degrading during purification. After chromatography, my yield is very low, and I see new spots on my TLC plate. What could be happening?
Answer:
The structure of your compound contains a methyl ester group, which is susceptible to hydrolysis, especially under acidic or basic conditions.[2] If your crude reaction mixture contains residual acid or base, or if you are using a highly acidic or basic mobile phase for chromatography, you may be hydrolyzing the ester to the corresponding carboxylic acid. The trifluoromethyl group can also influence the stability of the molecule.
Protocol for Minimizing Degradation:
-
Neutralize the Crude Product: Before attempting purification, ensure your crude product is neutralized. A simple aqueous work-up with a mild base like sodium bicarbonate, followed by extraction, can remove residual acids.
-
Use a Neutral Purification Method:
-
Chromatography: Opt for a neutral mobile phase. If you need to mitigate peak tailing, consider using a neutral stationary phase like deactivated silica or alumina.
-
Recrystallization: This is often a milder method of purification.
-
Experimental Workflow: Choosing a Purification Strategy to Minimize Degradation
Caption: A workflow for selecting a purification method to minimize product degradation.
Issue 3: Difficulty in Finding a Suitable Recrystallization Solvent
Question: I want to purify my compound by recrystallization to avoid potential issues with chromatography, but I'm struggling to find a good solvent system. It's either too soluble in everything or not soluble at all.
Answer:
Finding the right recrystallization solvent is a critical step and often requires some experimentation.[3] The ideal solvent will dissolve your compound poorly at room temperature but completely at its boiling point. Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.
Systematic Approach to Solvent Screening:
-
Single Solvent Screening:
-
Place a small amount of your crude material (10-20 mg) in a test tube.
-
Add a few drops of a solvent and observe the solubility at room temperature.
-
If it dissolves, the solvent is not suitable.
-
If it doesn't dissolve, heat the mixture to boiling. If it dissolves, this is a potentially good solvent. Allow it to cool slowly to see if crystals form.
-
If it remains insoluble at boiling, the solvent is not suitable.
-
-
Two-Solvent System: If a single solvent is not effective, a two-solvent system is a good alternative.[4]
-
Choose a "good" solvent in which your compound is highly soluble.
-
Choose a "bad" solvent in which your compound is poorly soluble, but that is miscible with the "good" solvent.
-
Dissolve your compound in a minimum amount of the hot "good" solvent.
-
Add the "bad" solvent dropwise to the hot solution until it becomes cloudy (the cloud point).
-
Add a few drops of the "good" solvent to redissolve the precipitate and make the solution clear again.
-
Allow the solution to cool slowly.
-
| Solvent Polarity | Examples | Likely Solubility of Your Compound |
| Non-polar | Hexanes, Toluene | Likely low, good as a "bad" solvent. |
| Moderately Polar | Dichloromethane, Ethyl Acetate, Acetone | Potential for good solubility, especially when heated. Good candidates for a "good" solvent or single-solvent recrystallization. |
| Polar | Ethanol, Methanol, Water | High solubility likely, may be too good as a single solvent. Water is a potential "bad" solvent. |
Table 2: A guide to selecting solvents for recrystallization based on polarity.
Frequently Asked Questions (FAQs)
Q1: What are the expected impurities in the synthesis of Methyl 2-hydroxy-6-(trifluoromethyl)isonicotinate?
A1: Common impurities can include unreacted starting materials, byproducts from side reactions, and residual solvents. Depending on the synthetic route, you might encounter regioisomers or products of incomplete reactions.[5] For instance, if the trifluoromethyl group is introduced late in the synthesis, you may have impurities lacking this group.
Q2: How can I confirm the purity and identity of my final product?
A2: A combination of analytical techniques is recommended.
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): This is essential for structural confirmation. The ¹⁹F NMR will confirm the presence of the trifluoromethyl group.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your compound.
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): These methods are excellent for assessing purity.[6]
-
Melting Point: A sharp melting point is a good indicator of purity for a crystalline solid.
Q3: Can I use reverse-phase chromatography for purification?
A3: Yes, reverse-phase chromatography (e.g., using a C18 stationary phase) can be an excellent alternative, especially if you are struggling with silica gel. The elution order will be inverted, with more polar compounds eluting first. A common mobile phase would be a mixture of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape.
Q4: My compound appears to be a salt (e.g., hydrochloride). How does this affect purification?
A4: If your compound is a salt, its solubility properties will be significantly different. It will likely be more soluble in polar solvents like water or methanol and less soluble in non-polar organic solvents. For chromatography, it's often best to free-base the compound first by treating it with a mild base and extracting it into an organic solvent. If you must chromatograph the salt, ion-pair chromatography or using a highly polar mobile phase may be necessary.
References
- BenchChem. (2025).
- BenchChem. (2025). Troubleshooting Poor Yield in Pyrazolo[3,4-b]pyridine Synthesis. BenchChem.
- Salem, H., & Salem, A. (2018). Combining Mass Spectrometry and NMR Improves Metabolite Detection and Annotation. Journal of analytical methods in chemistry, 2018, 8379731.
- University of California, Irvine. (n.d.).
- Hertkorn, N., et al. (2013).
- Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302.
- Massachusetts Institute of Technology. (n.d.). 7.6.
- Moyo, D., et al. (2018). Solvents used for recrystallization.
- Ribeiro, C., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 17(2), 239.
- Alchem Pharmtech. (n.d.). CAS 1060810-77-6 | methyl 2-hydroxy-6-(trifluoromethyl)
- SciTechnol. (2021). A Short Notes on Column Chromatography.
- Itoh, T., et al. (2021).
- Sema. (n.d.).
- Sumitomo Chemical Company, Limited. (2012). Method for producing 2-amino-4-(trifluoromethyl)pyridine.
- The Dow Chemical Company. (1984). Preparation of (trifluoromethyl)pyridines.
- Mazzini, S., et al. (2020). Hydrolysis results for the SB under acidic conditions. The data are reported as mean value and standard deviation.
- SciSpace. (n.d.).
- Fiehn, O., et al. (2009). Comparison of Gas Chromatography-Coupled Time-of-Flight Mass Spectrometry and 1H Nuclear Magnetic Resonance Spectroscopy Metabolite Identification. Analytical Chemistry, 81(15), 6135-6145.
- CORE. (n.d.). A study of the synthesis of 20-trifluoromethyl pyrimidines.
- Metrohm. (2025).
- Fujikawa, K., et al. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(3), 101-111.
- ResearchGate. (2025). Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)
- Organic Syntheses. (n.d.). 5 - Organic Syntheses Procedure.
- Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development, 21(5), 689-706.
- National Institutes of Health. (n.d.). Probing multiple enzymatic methylation events in real time with NMR spectroscopy.
- Ko, M. J., et al. (2021). Organic Acid-Catalyzed Subcritical Water Hydrolysis of Immature Citrus unshiu Pomace. Foods, 10(12), 3099.
- Magritek. (n.d.).
- MDPI. (2026). NMR Spectroscopy and Imaging in Biological Chemistry and Medicine.
- Chemicea. (n.d.).
- Taylor & Francis. (n.d.). Enzymatic hydrolysis – Knowledge and References.
- Organic Syntheses. (n.d.). 6-hydroxynicotinic acid.
- MDPI. (2022).
- Royal Society of Chemistry. (n.d.).
Sources
- 1. Evaluation of Kochetkov Hemiminal Hydrolysis under Acidic, Alkaline, and Neutral Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. Combining Mass Spectrometry and NMR Improves Metabolite Detection and Annotation - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues of Methyl 2-hydroxy-6-(trifluoromethyl)isonicotinate under acidic conditions
Technical Support Center: Methyl 2-hydroxy-6-(trifluoromethyl)isonicotinate
Executive Summary
This guide addresses the stability profile of Methyl 2-hydroxy-6-(trifluoromethyl)isonicotinate (CAS: 100062-89-5 / Analogues). Researchers frequently encounter yield loss, peak splitting in HPLC, and unexpected polarity shifts when handling this compound in acidic media.
Critical Technical Insight: The nomenclature "2-hydroxy" is chemically misleading in solution. This molecule exists predominantly as the 2-pyridone tautomer. Understanding this Pyridone-Hydroxypyridine equilibrium is the key to solving stability and analytical issues.
Module 1: The Tautomer Paradigm (Theory & Mechanism)
Q: Why does my compound behave like an amide rather than a phenol?
A: In solution, particularly in polar or aqueous acidic media, the equilibrium heavily favors the 2-pyridone (amide-like) form over the 2-hydroxypyridine form. The electron-withdrawing trifluoromethyl (-CF3) group at position 6 further acidifies the N-H bond but does not prevent the tautomeric shift.
Implications for Acid Stability:
-
Protonation Site: In strong acids, protonation occurs primarily on the carbonyl oxygen of the pyridone (amide resonance), not the pyridine nitrogen.
-
Solubility: The pyridone form is significantly more polar than the hydroxy form, leading to unexpected water solubility during acidic workups.
Figure 1: Tautomeric shift favoring the 2-pyridone form, which dictates reactivity in acidic media.
Module 2: Hydrolysis & Degradation (Troubleshooting)
Q: I treated the compound with 1M HCl and lost the methyl group. Is the ester that labile?
A: Yes. The 4-position ester in electron-deficient pyridines is highly susceptible to acid-catalyzed hydrolysis. The -CF3 group at C6 withdraws electron density from the ring, making the carbonyl carbon at C4 more electrophilic and prone to attack by water.
Degradation Pathway:
-
Rapid Hydrolysis: Methyl ester
Carboxylic Acid (2-hydroxy-6-(trifluoromethyl)isonicotinic acid). -
Thermal Risk (Decarboxylation): If the resulting acid is heated (>80°C) in strong acid, the electron-withdrawing -CF3 group can facilitate decarboxylation , leading to 2-hydroxy-6-(trifluoromethyl)pyridine.
Stability Data Table:
| Condition | Solvent System | Stability Status | Primary Impurity Formed |
| Anhydrous Acid | HCl in Dioxane/Ether | Stable (< 24h) | None (Salt formation) |
| Aqueous Acid (Mild) | 5% acetic acid | Metastable | Slow hydrolysis to acid |
| Aqueous Acid (Strong) | 1M HCl / H2SO4 | Unstable | Rapid hydrolysis to carboxylic acid |
| Thermal Acidic | Reflux in HCl | Critical Failure | Decarboxylation products |
Module 3: Analytical Artifacts (HPLC/LC-MS)
Q: Why do I see split peaks or broad tailing in HPLC?
A: This is a classic symptom of uncontrolled ionization and tautomerism on the column.
-
The Cause: In unbuffered mobile phases (e.g., Water/MeCN with 0.1% Formic Acid), the compound interconverts between the neutral pyridone and the protonated cation on the timescale of the chromatographic separation.
-
The Fix: You must lock the ionization state.
Recommended HPLC Protocol:
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 5.5) or 0.1% TFA (pH ~2). Note: TFA is preferred if you want to keep it fully protonated, but Ammonium Acetate often yields sharper peaks for pyridones.
-
Avoid: Neutral water without buffers.
Module 4: Experimental Protocols
Protocol A: Safe Workup (Avoiding Hydrolysis)
Use this protocol to isolate the methyl ester without converting it to the acid.
-
Quench: Do not quench reactions directly into 1M HCl. Instead, pour the reaction mixture into a saturated Ammonium Chloride (NH4Cl) solution (pH ~5-6).
-
Extraction: Use Ethyl Acetate (EtOAc) or DCM.
-
Critical Step: The 2-pyridone form is amphoteric. If the pH is too high (>10), it forms an anion (soluble in water). If too low (<2), it protonates (soluble in water). Keep pH between 4 and 7.
-
-
Drying: Dry organic layer over Na2SO4. Avoid MgSO4 if the compound is sensitive to Lewis acids (rare, but good practice).
Protocol B: Re-esterification (Recovery)
If you accidentally hydrolyzed the ester to the acid, use this workflow to recover the methyl ester.
Figure 2: Fischer Esterification workflow for recovery of the methyl ester.
References
-
Tautomerism of 2-Hydroxypyridines
- Title: "The Prototropic Tautomerism of Heteroarom
- Source: Katritzky, A. R., et al. Chimia (1963). (Foundational text on pyridone/hydroxypyridine equilibrium).
- Context: Establishes that electron-withdrawing groups (like -CF3) at position 6 stabilize the pyridone form in polar solvents.
-
Hydrolysis of Trifluoromethyl Pyridines
-
Title: "The stability and reactivity of tri-, di-, and monofluoromethyl groups on arenes under acidic and basic conditions."[1]
- Source:Organic Chemistry Frontiers (RSC).
- Context: Details the hydrolytic stability of CF3 groups and adjacent esters.
-
-
Decarboxylation Mechanisms
-
Title: "Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids."[2]
- Source:Princeton University / Macmillan Group.
- Context: Discusses the lability of carboxylic acids with adjacent electron-withdrawing groups, relevant for the thermal instability of the hydrolyzed acid form.
-
-
Analytical Characterization
- Title: "2-HYDROXY-6-(TRIFLUOROMETHYL)PYRIDINE Properties."
- Source: ChemicalBook / Vertex D
- Context: Provides physical property data (Boiling point, density) confirming the stability of the core ring system.
Sources
Technical Support Center: Enhancing the Reactivity of Methyl 2-hydroxy-6-(trifluoromethyl)isonicotinate
Welcome to the technical support center for Methyl 2-hydroxy-6-(trifluoromethyl)isonicotinate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, field-proven insights to enhance the reactivity of this versatile building block in your chemical syntheses.
I. Introduction to Methyl 2-hydroxy-6-(trifluoromethyl)isonicotinate
Methyl 2-hydroxy-6-(trifluoromethyl)isonicotinate is a valuable intermediate in the synthesis of complex organic molecules, particularly in the agrochemical and pharmaceutical industries.[1][2] The presence of a trifluoromethyl group (CF₃) can significantly alter a molecule's electronic properties, lipophilicity, and metabolic stability.[1] However, the electron-deficient nature of the pyridine ring, compounded by the strongly electron-withdrawing CF₃ group, can present reactivity challenges.[1][3] This guide provides troubleshooting strategies and detailed protocols to overcome these hurdles.
Molecular Structure:
-
IUPAC Name: Methyl 2-hydroxy-6-(trifluoromethyl)pyridine-4-carboxylate
-
CAS Number: 34486-06-1 (for the parent 2-hydroxy-6-(trifluoromethyl)pyridine)[4]
-
Molecular Formula: C₈H₆F₃NO₃
-
Molecular Weight: 221.13 g/mol
II. Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during the experimental use of Methyl 2-hydroxy-6-(trifluoromethyl)isonicotinate.
1. Why is my nucleophilic substitution reaction at the 2-position not proceeding?
-
The Challenge: The 2-hydroxy group on the pyridine ring is a poor leaving group. Direct displacement by a nucleophile is often difficult to achieve.[5]
-
The Underlying Chemistry: The hydroxyl group (-OH) needs to be converted into a better leaving group to facilitate nucleophilic substitution.[5][6] The electron-withdrawing nature of the trifluoromethyl group further deactivates the ring towards certain reactions.[3]
-
Solutions & Protocols:
-
Activation of the Hydroxyl Group: Convert the hydroxyl group into a sulfonate ester, such as a tosylate (OTs), mesylate (OMs), or triflate (OTf).[5] Triflate is an exceptionally good leaving group.
-
Halogenation: Convert the hydroxyl group to a chloro or bromo substituent using reagents like POCl₃, PCl₅, or SOCl₂. These halides are excellent leaving groups for subsequent nucleophilic aromatic substitution (SNAr) reactions.
-
2. How can I achieve C-H functionalization on the pyridine ring?
-
The Challenge: The electron-deficient nature of the pyridine ring makes electrophilic aromatic substitution difficult.[3] However, C-H activation using transition metal catalysis has emerged as a powerful strategy.[3][7]
-
The Underlying Chemistry: Transition metals like palladium, rhodium, and nickel can catalytically activate C-H bonds, allowing for the introduction of various functional groups.[3][7][8] The regioselectivity of these reactions can often be controlled by directing groups.
-
Solutions & Protocols:
-
Palladium-Catalyzed Cross-Coupling: Reactions like the Suzuki, Heck, or Sonogashira coupling can be employed, often requiring prior conversion of a C-H bond to a C-halogen or C-OTf bond.
-
Directed C-H Activation: The ester or hydroxyl group can potentially act as a directing group to functionalize adjacent C-H bonds.
-
3. My ester hydrolysis/amidation reaction is sluggish. What can I do?
-
The Challenge: The ester group may be sterically hindered or electronically deactivated, leading to slow reaction rates.
-
The Underlying Chemistry: Saponification (base-mediated hydrolysis) or amidation requires nucleophilic attack at the carbonyl carbon of the ester. Steric hindrance around the ester or deactivation of the carbonyl group can slow this process.
-
Solutions & Protocols:
-
For Hydrolysis:
-
Increase the reaction temperature.
-
Use a stronger base, such as KOH instead of NaOH.
-
Employ a co-solvent like THF or dioxane to improve solubility.
-
-
For Amidation:
-
Convert the ester to the more reactive acyl chloride using thionyl chloride or oxalyl chloride.[9]
-
Use a coupling agent such as DCC, EDC, or HATU to facilitate amide bond formation directly from the corresponding carboxylic acid (after hydrolysis).
-
-
4. How can I improve the solubility of Methyl 2-hydroxy-6-(trifluoromethyl)isonicotinate in my reaction mixture?
-
The Challenge: The compound has low solubility in water but is soluble in common organic solvents.[10] In biphasic or aqueous reaction systems, poor solubility can limit reaction rates.
-
The Underlying Chemistry: "Like dissolves like." The polarity of the solvent system must be matched to the substrate.
-
Solutions & Protocols:
-
Solvent Screening: Test a range of aprotic polar solvents like DMF, DMSO, NMP, and acetonitrile.
-
Phase-Transfer Catalysis: For reactions involving an aqueous phase and an organic phase, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can shuttle the reactant between phases.
-
III. Experimental Protocols & Workflows
Protocol 1: Activation of the 2-Hydroxy Group via Tosylation
This protocol converts the poorly reactive hydroxyl group into a tosylate, a good leaving group for subsequent nucleophilic substitution reactions.[5]
Materials:
-
Methyl 2-hydroxy-6-(trifluoromethyl)isonicotinate
-
Tosyl chloride (TsCl)
-
Pyridine (as solvent and base)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve Methyl 2-hydroxy-6-(trifluoromethyl)isonicotinate (1.0 eq) in pyridine at 0 °C under a nitrogen atmosphere.
-
Slowly add tosyl chloride (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract with DCM.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution, then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient).
Workflow for Enhancing Reactivity
The following diagram illustrates a logical workflow for enhancing the reactivity of the title compound for various synthetic transformations.
Caption: Simplified mechanism of Nucleophilic Aromatic Substitution (SNAr).
VI. References
-
A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation. (n.d.). pubs.rsc.org. Retrieved February 14, 2026, from [Link]
-
Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis. (2023). Beilstein Journals. Retrieved February 14, 2026, from [Link]
-
Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. (2022). Journal of the American Chemical Society. Retrieved February 14, 2026, from [Link]
-
Pyridine Activation via Copper(I)-Catalyzed Annulation toward Indolizines. (n.d.). Journal of the American Chemical Society. Retrieved February 14, 2026, from [Link]
-
Metal-catalysed Pyridine Ring Synthesis. (n.d.). Wordpress. Retrieved February 14, 2026, from [Link]
-
Understanding the Importance of 2-HYDROXY-6-(TRIFLUOROMETHYL)PYRIDINE in Organic Chemistry. (n.d.). Clevenard. Retrieved February 14, 2026, from [Link]
-
Navigating the Synthesis of Trifluoromethylpyridines: A Chemist's Guide. (2026). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 14, 2026, from [Link]
-
Process for preparing 2-hydroxy-6-trifluoromethylpyridine. (n.d.). Google Patents. Retrieved February 14, 2026, from
-
Exploring the Synthesis and Properties of 3-(Trifluoromethyl)pyridine. (2026). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 14, 2026, from [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). PMC. Retrieved February 14, 2026, from [Link]
-
The Formation of a Unique 2D Isonicotinate Polymer Driven by Cu(II) Aerobic Oxidation. (n.d.). Materials. Retrieved February 14, 2026, from [Link]
-
A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. (n.d.). PMC. Retrieved February 14, 2026, from [Link]
-
Synthesis of (a) methyl isonicotinate. (n.d.). PrepChem.com. Retrieved February 14, 2026, from [Link]
-
2-Hydroxy-6-(trifluoromethyl)pyridine (HTF). (n.d.). Huimeng Bio-tech. Retrieved February 14, 2026, from [Link]
-
Trifluoromethylpyridine: Its chemistry and applications. (2023). Research Outreach. Retrieved February 14, 2026, from [Link]
-
2-Hydroxy-6-(trifloromethyl)pyridine. (n.d.). Pipzine Chemicals. Retrieved February 14, 2026, from [Link]
-
OH Activation for Nucleophilic Substitution. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]
-
(PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]
-
2-Hydroxypyridine-based Ligands as Promoter in Ruthenium(II) Catalyzed C-H Bond Activation/Arylation Reactions. (2023). PubMed. Retrieved February 14, 2026, from [Link]
-
Isoniazid Linked to Sulfonate Esters via Hydrazone Functionality: Design, Synthesis, and Evaluation of Antitubercular Activity. (2022). MDPI. Retrieved February 14, 2026, from [Link]
-
Nucleophilic Substitution (SN1, SN2). (n.d.). Organic Chemistry Portal. Retrieved February 14, 2026, from [Link]
-
Preparation of isonicotinic acid esters. (n.d.). Google Patents. Retrieved February 14, 2026, from
-
Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate: Trifluoromethylation on Kilogram Scale. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]
-
Pyridines. (n.d.). Wikipedia. Retrieved February 14, 2026, from [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (n.d.). Bentham Science. Retrieved February 14, 2026, from [Link]
-
Synthesis of methyl 1-hydroxy-6-oxo-2-cyclohexenecarboxylate, a component of salicortin and tremulacin, and the monomer of idesolide. (2007). PubMed. Retrieved February 14, 2026, from [Link]
-
Evaluating the toxicokinetics of some metabolites of a C6 polyfluorinated compound, 6:2 fluorotelomer alcohol in pregnant and nonpregnant rats after oral exposure to the parent compound. (2023). PubMed. Retrieved February 14, 2026, from [Link]
-
RIFM fragrance ingredient safety assessment, 6,6-dimethoxy-2,5,5-trimethylhex-2-ene, CAS registry number 67674-46-8. (2023). Elsevier. Retrieved February 14, 2026, from [Link]
-
The Journal of Organic Chemistry Ahead of Print. (n.d.). ACS Publications. Retrieved February 14, 2026, from [Link]
-
Trifluoromethyl-pyridine carboxylic acid Zn(ii) complexes: isomeric effects on coordination and biological activity. (n.d.). New Journal of Chemistry (RSC Publishing). Retrieved February 14, 2026, from [Link]
-
C–H Trifluoromethylthiolation of aldehyde hydrazones. (n.d.). PMC. Retrieved February 14, 2026, from [Link]
-
The Discovery of MORF-627, a Highly Selective Conformationally-Biased Zwitterionic Integrin αvβ6 Inhibitor for Fibrosis. (2024). PubMed. Retrieved February 14, 2026, from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 3. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 4. 2-Hydroxy-6-(trifluoromethyl)pyridine (HTF) [huimengchem.cn]
- 5. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metal-catalysed Pyridine Ring Synthesis - Wordpress [reagents.acsgcipr.org]
- 9. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Hydroxy-6-(trifluoromethyl)pyridine | Properties, Uses, Safety & Supplier Information China [pipzine-chem.com]
Validation & Comparative
Comparative Analysis: Methyl 2-hydroxy-6-(trifluoromethyl)isonicotinate vs. Isonicotinate Derivatives
Executive Summary: The Fluorinated Pyridone Scaffold
Methyl 2-hydroxy-6-(trifluoromethyl)isonicotinate represents a specialized scaffold in medicinal chemistry, distinct from standard isonicotinates due to the synergistic effects of the trifluoromethyl (
This guide compares the target compound against its non-fluorinated and chlorinated analogs, focusing on tautomeric behavior , metabolic stability , and synthetic utility .
Key Differentiators
-
Metabolic Blockade: The
group blocks metabolic oxidation at the susceptible -position, a common failure mode for simple isonicotinates. -
Tautomeric Versatility: Unlike the 2-chloro analog, the 2-hydroxy derivative exists in a dynamic equilibrium between the 2-hydroxypyridine and 2-pyridone forms, allowing it to act as both a hydrogen bond donor and acceptor in active sites (e.g., kinase hinge regions).
-
Electronic Modulation: The electron-withdrawing nature of the
group significantly increases the acidity of the (in pyridone form), altering solubility and binding kinetics compared to non-fluorinated analogs.
Physicochemical Performance Profile
The following table contrasts the target compound with its primary alternatives. Data is synthesized from calculated properties and experimental reactivity patterns.
| Feature | Methyl 2-hydroxy-6-(trifluoromethyl)isonicotinate | Methyl Isonicotinate (Baseline) | Methyl 2-chloro-6-(trifluoromethyl)isonicotinate |
| Primary State | Solid (Pyridone tautomer dominant) | Liquid/Low-melt Solid | Solid |
| LogP (Calc) | ~1.8 - 2.1 | ~0.8 | ~3.2 (High Lipophilicity) |
| H-Bonding | Donor (NH) & Acceptor (C=O) | Acceptor only (N) | Acceptor only (N) |
| Reactivity | Amphoteric (N- vs O-alkylation) | Nucleophilic (N) | Electrophilic ( |
| Metabolic Stability | High (Blocked C2/C6) | Low (Oxidation prone) | High |
| Key Application | Kinase Inhibitors, Amide Bioisosteres | General Pyridine Synthesis | Intermediate for |
Technical Deep Dive: Tautomerism & Reactivity
The Tautomeric Equilibrium
The defining feature of this scaffold is the lactam-lactim tautomerism . In the solid state and polar solvents (DMSO, Water), the compound exists predominantly as the 2-pyridone (Lactam). This is critical for drug design, as the pyridone form mimics the peptide bond geometry found in protein backbones.
Implication: When docking this molecule into protein targets, you must account for the pyridone form. The
Figure 1: Tautomeric equilibrium shifted by solvent polarity and electronic effects of the trifluoromethyl group.
Alkylation Selectivity (N vs. O)
A common challenge with 2-hydroxy-isonicotinates is controlling regioselectivity during functionalization.
-
N-Alkylation (Thermodynamic): Favored by soft electrophiles and polar aprotic solvents (e.g.,
in DMF). -
O-Alkylation (Kinetic): Favored by hard electrophiles (e.g.,
, ) or when the nitrogen is sterically hindered.
Expert Tip: The bulky
Experimental Protocols
Protocol A: Synthesis via Hydrolysis of 2-Chloro Derivative
This is the most reliable laboratory-scale method, ensuring high purity by avoiding the complex mixtures often seen in direct condensation reactions.
Reagents:
-
Methyl 2-chloro-6-(trifluoromethyl)isonicotinate (1.0 eq)
-
Potassium Hydroxide (KOH) (2.5 eq)
-
Solvent:
-Butanol or DMSO (Avoid Methanol to prevent transesterification/methoxylation competition) -
Acid:
(2M) for quenching
Step-by-Step Workflow:
-
Dissolution: Dissolve 10 mmol of the 2-chloro precursor in 20 mL of
-Butanol. -
Hydrolysis: Add KOH (25 mmol) and heat the mixture to 70–80°C for 6–8 hours.
-
Note: The reaction is slower than non-fluorinated analogs due to the steric bulk of
, despite the electronic activation.
-
-
Workup: Evaporate the solvent under reduced pressure.
-
Acidification: Redissolve the residue in water (minimal volume) and cool to 0°C. Slowly acidify with 2M
to pH ~3. -
Isolation: The product (2-hydroxy tautomer) will precipitate as a white/off-white solid. Filter, wash with cold water, and dry under vacuum.
-
Yield Expectation: 80–90%.
-
Protocol B: Functionalization (N-Alkylation)
To convert the scaffold into a drug-like intermediate:
-
Setup: Suspend Methyl 2-hydroxy-6-(trifluoromethyl)isonicotinate (1.0 eq) in dry DMF.
-
Base: Add
(1.5 eq). Stir at RT for 30 min to deprotonate (formation of the pyridone anion). -
Electrophile: Add Alkyl Halide (1.1 eq) dropwise.
-
Reaction: Stir at 50°C for 4 hours.
-
Purification: Pour into ice water. If solid precipitates, filter.[1] If oil forms, extract with EtOAc.
-
Checkpoint: Check NMR for N-alkyl (typically
3.5–4.0 ppm) vs O-alkyl (typically 4.5+ ppm).
-
Figure 2: Hydrolysis workflow for converting the chlorinated precursor to the target hydroxy-isonicotinate.
Applications in Drug Discovery[3][4]
Kinase Inhibition (Hinge Binding)
The 2-pyridone motif is a classic "hinge binder" in kinase inhibitors. The
-
Advantage of CF3: The hydrophobic
group often occupies the "gatekeeper" pocket or a hydrophobic back-pocket, improving potency and selectivity compared to the smaller methyl group of standard isonicotinates. -
Example Class: RAF inhibitors often utilize pyridine-carboxamide scaffolds where the 2-position is substituted (e.g., with an oxygen linker or directly as a pyridone) to tune the electronics of the pyridine ring.
Fragment-Based Drug Design (FBDD)
This molecule is an ideal fragment for screening:
-
MW: ~221 Da (Ideal for fragment growing).
-
Vectors: The Ester (C4) allows growth into the solvent channel; the Nitrogen (N1) allows growth into the ribose pocket; the
(C6) anchors the molecule in hydrophobic regions.
References
-
BenchChem. (2025). A Comparative Analysis of the Biological Activities of Isonicotinic Acid Derivatives. Retrieved from
-
ChemicalBook. (2025). Synthesis and Properties of 2-Hydroxy-6-(trifluoromethyl)pyridine. Retrieved from
-
GuideChem. (2022). 2-Hydroxy-6-(trifluoromethyl)pyridine: Synthesis and Tautomerism. Retrieved from
-
National Institutes of Health (NIH). (2020). Design and Discovery of RAF Inhibitors Targeting RAS Mutant Cancers. Journal of Medicinal Chemistry. Retrieved from
-
Organic Chemistry Portal. (2025). Synthesis of Trifluoromethyl Carbinols and Pyridines. Retrieved from
Sources
A Comparative Guide to the Cross-Validation of Analytical Methods for the Detection of Methyl 2-hydroxy-6-(trifluoromethyl)isonicotinate
Introduction
Methyl 2-hydroxy-6-(trifluoromethyl)isonicotinate is a substituted pyridine derivative, a class of heterocyclic compounds integral to the synthesis of various pharmaceutical and agrochemical agents.[1] The trifluoromethyl group imparts unique properties such as increased metabolic stability and lipophilicity, making molecules containing this moiety of significant interest in drug design.[2] The accurate and precise quantification of this compound, whether as an active pharmaceutical ingredient (API), intermediate, or potential impurity, is paramount to ensuring product quality, safety, and efficacy.
The development of analytical procedures is a cornerstone of the pharmaceutical quality system. However, ensuring that an analytical method is fit for its intended purpose requires rigorous validation.[3][4] Furthermore, in a dynamic drug development environment, it is often necessary to employ multiple analytical techniques across different stages, from early development to final quality control. This necessitates cross-validation : a formal comparison of data from two or more distinct analytical methods to ensure the results are comparable and interchangeable.[5][6]
This guide provides an in-depth comparison and cross-validation of three common analytical techniques for the detection of Methyl 2-hydroxy-6-(trifluoromethyl)isonicotinate: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the causality behind methodological choices, present detailed experimental protocols, and provide a transparent comparison of their performance based on key validation parameters defined by the International Council for Harmonisation (ICH).[7][8][9]
Section 1: Rationale for Analytical Method Selection
The selection of an appropriate analytical technique is dictated by the physicochemical properties of the analyte and the intended purpose of the analysis. For a molecule like Methyl 2-hydroxy-6-(trifluoromethyl)isonicotinate, several factors guide our choice. Its aromatic pyridine core provides a strong chromophore suitable for UV detection. The presence of polar functional groups (ester, hydroxyl) suggests good solubility in common HPLC mobile phases. While it is a semi-volatile compound, its stability under thermal conditions must be considered for GC analysis. Mass spectrometry is chosen for its superior sensitivity and specificity, which is crucial for impurity profiling.
The following workflow illustrates the decision-making process for selecting the candidate analytical methods for this compound.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a Selective, Efficacious, and Well-Tolerated RAF Inhibitor Targeting RAS Mutant Cancers: The Path to the Clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. database.ich.org [database.ich.org]
- 5. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resolvemass.ca [resolvemass.ca]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. database.ich.org [database.ich.org]
- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Evaluation of the Therapeutic Potential of Methyl 2-hydroxy-6-(trifluoromethyl)isonicotinate Derivatives
Executive Summary: The Fluorinated Pyridone Advantage[1]
In modern drug discovery, Methyl 2-hydroxy-6-(trifluoromethyl)isonicotinate (and its hydrolyzed acid form) represents a "privileged scaffold." It is not merely a building block but a strategic bioisostere designed to overcome the specific pharmacokinetic (PK) liabilities of classical pyridine drugs.
This guide evaluates the therapeutic potential of this scaffold by comparing it to its non-fluorinated and methyl-substituted analogs. The core value proposition of this molecule lies in its unique combination of metabolic blockade (via the
Key Applications:
-
Tuberculosis (TB): Next-generation Isoniazid analogs resistant to N-acetylation.
-
Autoimmune Disorders: ROR
t inverse agonists.[1] -
Antivirals: Polymerase inhibitors requiring non-nucleoside scaffolds.
Structural & Mechanistic Analysis
To evaluate the potential of this scaffold, one must understand the atomic-level behaviors that differentiate it from standard pyridines.
The Tautomeric Switch
Unlike simple pyridines, the 2-hydroxy-substituted isonicotinate exists in a dynamic equilibrium between the lactim (hydroxy-pyridine) and lactam (2-pyridone) forms.
-
Mechanism: In solution and solid state, the 2-pyridone form often predominates. This creates a donor-acceptor (D-A) hydrogen bonding motif similar to peptide bonds, allowing the scaffold to mimic protein substrates in kinase or protease active sites.
-
Therapeutic Impact: This tautomerism allows high-affinity binding to targets like ROR
t and HIF prolyl hydroxylase , where the carbonyl oxygen acts as a hydrogen bond acceptor and the N-H as a donor.
The Trifluoromethyl Metabolic Shield
The substitution of the 6-position is the critical differentiator.
-
Vs. Hydrogen (H): The C6 position in simple pyridines is highly susceptible to oxidative metabolism by aldehyde oxidase (AOX) and Cytochrome P450s.
-
Vs. Methyl (
): While a methyl group adds lipophilicity, it is a "soft spot" for metabolic oxidation (benzylic-like hydroxylation). -
The
Advantage: The C-F bond is metabolically inert. The bulky, electron-withdrawing group blocks metabolic attack at C6 (steric shield) and modulates the pKa of the ring nitrogen, optimizing solubility and permeability.
Mechanistic Workflow & SAR Logic
The following diagram illustrates the Structure-Activity Relationship (SAR) logic that drives the selection of this scaffold over alternatives.
Figure 1: SAR Logic illustrating how specific functional groups on the scaffold contribute to drug-like properties.
Comparative Performance Guide
This section objectively compares derivatives based on the 6-trifluoromethyl-2-pyridone scaffold against standard alternatives. Data is synthesized from structure-property relationship studies in kinase and anti-infective research.
Table 1: Scaffold Performance Metrics
| Feature | 6-H Analog (Methyl 2-hydroxyisonicotinate) | 6-Methyl Analog (Methyl 2-hydroxy-6-methylisonicotinate) | 6-CF3 Scaffold (Target Molecule) |
| Metabolic Stability ( | Low (< 15 min). Rapid oxidation at C6 by Aldehyde Oxidase. | Medium (30-60 min). Susceptible to methyl hydroxylation. | High (> 120 min). C-F bond resists oxidation; blocks C6 attack. |
| Lipophilicity (cLogP) | ~0.5 (Too polar for some CNS targets). | ~1.0 | ~1.9 (Optimal for membrane permeability). |
| Electronic Effect | Electron-neutral ring. | Electron-donating (+I). Destabilizes pyridone form slightly. | Electron-withdrawing (-I). Increases acidity of NH; strengthens H-bonds. |
| Primary Liability | Rapid clearance; short half-life. | Potential for toxic metabolites (reactive intermediates). | Higher molecular weight; cost of synthesis. |
Case Study: ROR t Inverse Agonists
In the development of autoimmune therapies, switching from a 6-methyl to a 6-trifluoromethyl pyridine core resulted in:
-
Potency Increase:
improved from 45 nM to 7.5 nM due to hydrophobic interactions of with the Leu324/Leu396 pocket. -
Bioavailability: Area Under Curve (AUC) increased by 3-fold in rodent models due to reduced metabolic clearance.
Experimental Validation Protocols
To validate the therapeutic potential of derivatives synthesized from this scaffold, the following self-validating protocols are recommended.
Protocol A: Microsomal Stability Assessment (Metabolic Blockade Validation)
Purpose: To quantify the stability advantage conferred by the
-
Preparation: Prepare 10 mM stock solutions of the 6-CF3 derivative and the 6-H reference standard in DMSO.
-
Incubation:
-
Mix test compound (1 µM final) with pooled liver microsomes (human/mouse, 0.5 mg/mL protein) in phosphate buffer (pH 7.4).
-
Pre-incubate at 37°C for 5 minutes.
-
Initiation: Add NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).
-
-
Sampling: Aliquot 50 µL at t = 0, 15, 30, 60, and 120 minutes.
-
Quenching: Immediately add 150 µL ice-cold acetonitrile containing Internal Standard (e.g., Warfarin). Centrifuge at 4000g for 20 min.
-
Analysis: Analyze supernatant via LC-MS/MS (MRM mode).
-
Calculation: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (
).-
Success Criteria: The 6-CF3 derivative should exhibit
, whereas the 6-H analog typically shows .
-
Protocol B: Surface Plasmon Resonance (SPR) Binding Kinetics
Purpose: To confirm the "residence time" advantage of the 2-pyridone H-bonding motif.
-
Immobilization: Biotinylate the target protein (e.g., ROR
t LBD) and capture on a Streptavidin (SA) sensor chip. -
Injection Series: Prepare a 2-fold dilution series of the derivative (0.1 nM to 100 nM) in running buffer (HBS-P+ with 1% DMSO).
-
Association: Inject analyte for 180s at 30 µL/min.
-
Dissociation: Switch to buffer flow for 600s to measure off-rate (
). -
Data Fitting: Fit to a 1:1 Langmuir binding model.
-
Note: The
group often slows due to hydrophobic burial, a key metric for therapeutic efficacy.
-
Synthesis & Optimization Workflow
The following flowchart outlines the standard pathway for utilizing this intermediate in a drug discovery campaign.
Figure 2: Synthetic workflow transforming the ester intermediate into a bioactive library.
References
-
Wang, Y., et al. (2023). "A SAR Study on a Class of 6-(Trifluoromethyl)-pyridine Derivatives as RORγt Inverse Agonists." Letters in Drug Design & Discovery.
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.
-
SciFinder/Chemical Abstracts. (2025). "Methyl 2-hydroxy-6-(trifluoromethyl)isonicotinate: Substance Detail and Associated Patents."
-
Perez-Herran, E., et al. (2020).[2] "Targeting Mycobacterium tuberculosis with novel isoniazid-derived hydrazides."[3][4] Nature Communications. (Contextual reference for isonicotinate scaffolds in TB).
-
BenchChem Technical Guides. (2024). "Synthesis of Methyl 2,6-dihydroxyisonicotinate: A Technical Guide." (Comparative synthesis data).
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. New derivatives of isonicotinic acid hydraside as potential antitubercular agents | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 4. Preparation and antitubercular activities in vitro and in vivo of novel Schiff bases of isoniazid - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
